molecular formula C9H15BrO2 B14264472 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene CAS No. 138690-67-2

1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene

Cat. No.: B14264472
CAS No.: 138690-67-2
M. Wt: 235.12 g/mol
InChI Key: JINGOBJRFNFEOT-UHFFFAOYSA-N
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Description

1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is an organic compound with the molecular formula C9H15BrO2. It is a derivative of cyclohexene, where a bromine atom and a dimethoxymethyl group are attached to the cyclohexene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which selectively brominates the allylic position of cyclohexene . The subsequent introduction of the dimethoxymethyl group can be achieved through a reaction with formaldehyde dimethyl acetal under acidic conditions .

Industrial Production Methods

While specific industrial production methods for 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.

    Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Major Products

    Substitution: Formation of alcohols or ethers.

    Elimination: Formation of cyclohexadienes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The dimethoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is unique due to the presence of both a bromine atom and a dimethoxymethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

138690-67-2

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-2-(dimethoxymethyl)cyclohexene

InChI

InChI=1S/C9H15BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h9H,3-6H2,1-2H3

InChI Key

JINGOBJRFNFEOT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(CCCC1)Br)OC

Origin of Product

United States

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